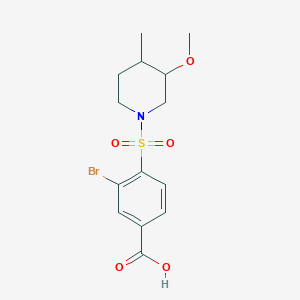![molecular formula C18H27NO3S B7049840 3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine](/img/structure/B7049840.png)
3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings. Spiro compounds are known for their versatility and structural similarity to important pharmacophore centers, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3Common synthetic routes may involve the use of starting materials such as phenyl derivatives and ethylsulfonyl compounds, followed by cyclization reactions under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles .
Scientific Research Applications
3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine involves its interaction with molecular targets and pathways. It may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage. The compound’s unique structure allows it to interact with various biological targets, potentially modulating signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine can be compared with other spirocyclic compounds, such as:
- 3-ethoxy-N-(2,3,5-trifluorophenyl)spiro[3.4]octan-1-amine
- 3-ethoxy-N-(2,2,3,3-tetrafluoropropyl)spiro[3.4]octan-1-amine
- 3-ethoxy-N-(2-fluorophenyl)spiro[3.4]octan-1-amine
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activities. The presence of different substituents can lead to variations in their antioxidant properties and potential therapeutic applications .
Properties
IUPAC Name |
3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-3-22-17-13-16(18(17)11-7-8-12-18)19-14-9-5-6-10-15(14)23(20,21)4-2/h5-6,9-10,16-17,19H,3-4,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMCVACHYSYZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)NC3=CC=CC=C3S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7049764.png)
![N-methyl-1-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7049768.png)
![3-[[4-(4-Methylpyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7049771.png)
![4-[[(3-Cyanophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7049785.png)

![4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7049793.png)
![3-[1-[(1-methyltriazol-4-yl)methyl]piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7049794.png)
![4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7049795.png)
![1-[3-(Difluoromethoxy)benzoyl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B7049809.png)

![2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B7049823.png)
![2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7049825.png)
![2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7049830.png)
![N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide](/img/structure/B7049838.png)
